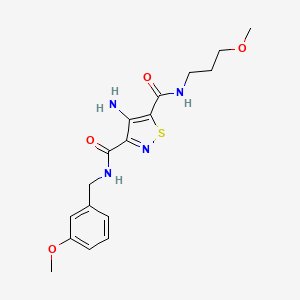![molecular formula C25H18FN3O4S B11198312 Methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate](/img/structure/B11198312.png)
Methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and thieno[3,2-B]pyran moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate involves multiple steps, typically starting with the preparation of the indole and thieno[3,2-B]pyran intermediates. The reaction conditions often require the use of catalysts and specific reagents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and thieno[3,2-B]pyran moieties can bind to enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other spiro compounds, Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate is unique due to its combination of indole and thieno[3,2-B]pyran structures. Similar compounds include:
- Spiro[indole-3,4’-piperidine]
- Spiro[indole-3,4’-pyrrolidine] These compounds share the spiro linkage but differ in the specific ring structures and functional groups, leading to different chemical and biological properties.
Properties
Molecular Formula |
C25H18FN3O4S |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate |
InChI |
InChI=1S/C25H18FN3O4S/c1-13-19(23(30)32-2)20-21(34-13)25(16(11-27)22(28)33-20)15-8-4-6-10-18(15)29(24(25)31)12-14-7-3-5-9-17(14)26/h3-10H,12,28H2,1-2H3 |
InChI Key |
JAWYNHUJEJZRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)C(=C(O2)N)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-phenyl-6-(((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11198237.png)
![2(3H)-Benzoxazolone, 6-[5-(2-chloro-3-pyridinyl)-1,2,4-oxadiazol-3-yl]-3-methyl-](/img/structure/B11198239.png)
![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198249.png)
![N-[5-(4-Cyclohexylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-YL]pyridin-2-amine](/img/structure/B11198253.png)
![4-amino-N~3~-(2-chlorobenzyl)-N~5~-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-thiazole-3,5-dicarboxamide](/img/structure/B11198257.png)
![3-(o-tolyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11198274.png)
![1-({3-[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)-4-phenylpiperazine](/img/structure/B11198276.png)
![N-(3,4-dimethoxyphenethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11198277.png)
![N-(4-Acetamidophenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11198285.png)
![N-(4-ethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11198287.png)
![5-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-propoxyphenyl)-1,2,4-oxadiazole](/img/structure/B11198296.png)
![5-amino-N-(3-methylphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11198299.png)
![N-(4-ethylphenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11198300.png)
